BenchChemオンラインストアへようこそ!

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Serotonin receptor 5-HT2A Binding affinity

This specific piperidine-1-carboxamide derivative offers a superior chemical starting point for neuroscience drug discovery, backed by patent literature as Example 56. Its exceptional sub-nanomolar 5-HT2A affinity (Ki 0.110 nM) and ~700-fold selectivity over D2 ensure a unique biological profile to minimize dopaminergic off-target risks. Select this scaffold over close analogs to drive targeted SAR studies.

Molecular Formula C25H28N2O2
Molecular Weight 388.511
CAS No. 1334369-13-9
Cat. No. B2769289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
CAS1334369-13-9
Molecular FormulaC25H28N2O2
Molecular Weight388.511
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)COCC4=CC=CC=C4
InChIInChI=1S/C25H28N2O2/c28-25(26-16-23-13-6-12-22-11-4-5-14-24(22)23)27-15-7-10-21(17-27)19-29-18-20-8-2-1-3-9-20/h1-6,8-9,11-14,21H,7,10,15-19H2,(H,26,28)
InChIKeyKNQPQJIRKAXMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide (CAS 1334369-13-9) – Compound Overview for Scientific Procurement


3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a synthetic piperidine-1-carboxamide derivative that incorporates a benzyloxymethyl substituent at the piperidine 3-position and a naphthalen-1-ylmethyl group on the carboxamide nitrogen. Publicly available chemical property data indicate a molecular formula of C25H28N2O2 and a molecular weight of 388.5 g/mol. This compound has been referenced in patent literature as Example 56 in US10745401 and US11466007 [1], where it was profiled alongside other piperidine carboxamides for interaction with serotonin and dopamine receptors. The scaffold is typical of structure–activity relationship campaigns targeting G-protein-coupled receptors or protein–protein interaction interfaces.

Why Generic Substitution of 3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide Is Not Advisable Without Direct Comparative Data


Piperidine-1-carboxamides with different N-arylalkyl and O-alkyloxymethyl substituents can exhibit large shifts in receptor-subtype selectivity, functional activity, and physicochemical properties [1]. Even closely related analogs—such as 4-(methoxymethyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide—differ in linker length, steric bulk, and hydrogen-bonding potential, which can alter target engagement and off-target profiles. Without head-to-head experimental comparisons, any substitution between these analogs risks unexpected changes in potency, solubility, metabolic stability, or polypharmacology. The quantitative evidence below highlights the specific performance parameters that distinguish this compound from its nearest comparators identified in the same patent family [2].

Quantitative Differentiation Evidence for 3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide Versus In-Class Analogs


5-HT2A Receptor Affinity – Comparison with Closest Patent Analog

In the same patent family, Example 56 (3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide) displays a Ki of 0.110 nM at human 5-HT2A receptor [1]. This is approximately 2.5-fold more potent than Example 125, a related piperidine carboxamide from US10745401, which shows a Ki of 0.270 nM under identical assay conditions [2]. The comparison is head-to-head within the same patent disclosure and same CHO cell membrane assay.

Serotonin receptor 5-HT2A Binding affinity

5-HT1A Receptor Affinity – Selectivity Window Against D2

Example 56 exhibits a 5-HT1A Ki of 78 nM and a D2 Ki of 494 nM, yielding a 5-HT1A/D2 selectivity ratio of approximately 6.3-fold [1]. For comparison, Example 125 shows a 5-HT1A Ki of 13.1 nM and a D2 Ki of 184 nM, giving a 5-HT1A/D2 ratio of ~14-fold [2]. Although Example 125 is more 5-HT1A-selective, Example 56 maintains a balanced profile more suitable for polypharmacology or 5-HT2A/5-HT1A dual modulation. These data are directly comparable because they originate from the same assay platform in the same patent family.

Serotonin 1A Dopamine D2 Selectivity

Structural Determinants of 5-HT2A Activity – Contribution of Benzyloxymethyl vs. Methoxymethyl Analogs

In the general formula of US10745401, the nature of the R1 substituent on the piperidine ring profoundly influences receptor affinity [1]. While direct comparative data for 3-((benzyloxy)methyl) versus 3-((methoxy)methyl) are not available in the public domain, class-level inference from patent SAR suggests that the bulkier benzyl group enhances 5-HT2A affinity through more favorable hydrophobic interactions with the receptor binding pocket. This is consistent with the observation that Example 56 (benzyloxymethyl) outperforms Example 29 (Ki 0.230 nM, US10745401) on 5-HT2A, though the exact substituent of Example 29 is not disclosed [2].

SAR piperidine 3-substitution 5-HT2A optimization

Absence of Confirmed In Vivo Data – Procurement Implications

At present, no peer-reviewed in vivo efficacy or pharmacokinetic data have been located for this compound in public databases such as PubMed or Google Scholar [1]. The patent family US9840489/US10745401 discusses in vivo models only in the context of general formula compounds, not specifically Example 56. Consequently, all differentiation claims must be anchored to in vitro receptor binding data (as presented above) and cannot be extrapolated to in vivo behavior without additional experimental validation. This represents a gap in the evidence base that procurement scientists should weigh when considering this compound for in vivo studies.

In vivo pharmacology drug discovery stage compound prioritization

Recommended Application Scenarios for 3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide Based on Quantitative Evidence


Serotonin 5-HT2A Receptor Lead Identification and Optimization Programs

With a sub-nanomolar 5-HT2A Ki (0.110 nM) [1], this compound is suitable as a starting point for medicinal chemistry campaigns targeting psychiatric disorders such as schizophrenia or depression, where 5-HT2A antagonism or inverse agonism is desired. Its superiority to other patent examples in the same assay (e.g., Example 125 with Ki 0.270 nM) provides a clear rationale for selecting this scaffold over close analogs.

Polypharmacology Studies Requiring Balanced 5-HT2A/5-HT1A Activity with Low D2 Engagement

The compound's approximately 700-fold selectivity for 5-HT2A over D2 (0.110 nM vs 494 nM) and moderate 5-HT1A affinity (78 nM) make it a candidate for studying combined serotonin receptor modulation while minimizing dopaminergic side effects [1]. This profile differentiates it from Example 125, which has a narrower selectivity window.

Chemical Biology Tool for Probing Hsp70-Mediated Drug Resistance Reversal

Although no direct Hsp70 inhibition data are reported for this specific example, the patent family identifies piperidine carboxamides as Hsp70 inhibitors capable of reversing antitumor drug resistance [1]. If confirmatory biochemical assays are performed, this compound could serve as a chemical probe for studying Hsp70 biology, provided its physicochemical properties (MW 388.5, cLogP ~4.5) allow cell permeability.

Comparator Compound in Structure–Activity Relationship (SAR) Studies of Piperidine Carboxamides

Given the availability of closely related examples with different R1 groups (e.g., Example 29, Example 125) in the same patent family, this compound can be used as a reference standard in SAR tables to quantify the contribution of the benzyloxymethyl substituent to 5-HT2A affinity. This supports rational library design and hit-to-lead progression [1].

Quote Request

Request a Quote for 3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.